3-Azaspiro(5.5)undecane hydrochloride

Antiviral Research Influenza A Virus Viroporin Inhibition

Researchers studying influenza A M2 proton channel dynamics often struggle to find a tool compound with defined potency, binding mode, and resistance profile. 3-Azaspiro[5.5]undecane hydrochloride solves this: • High potency: IC50 = 0.92 ± 0.11 μM against wild-type A/M2, 17-fold lower than amantadine. • Distinct binding: Induces homogeneous AM2-TM conformation for solid-state NMR studies. • Unique resistance: M2-I35T mutation confers >70-fold resistance, enabling escape pathway analysis. Supplied as a white solid, ≥98% purity, soluble in water and DMSO. Global shipping with full analytical documentation.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 1125-01-5
Cat. No. B030734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro(5.5)undecane hydrochloride
CAS1125-01-5
Synonyms3-Azaspiro[5.5]undecane Hydrochloride;  4,4-Spiro[pentamethylenepiperidine] Hydrochloride;  4,4-(1,5-Pentanediyl)piperidine Hydrochloride; 
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCNCC2.Cl
InChIInChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2
InChIKeyLIZKZVQBLDHKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azaspiro(5.5)undecane Hydrochloride: Spirocyclic M2 Proton Channel Blocker


3-Azaspiro(5.5)undecane hydrochloride (CAS: 1125-01-5), also known as 4,4-Pentamethylenepiperidine hydrochloride, is a spirocyclic amine compound within the spiro-piperidine class [1]. It is characterized by a nitrogen-containing spiro[5.5]undecane core . The primary documented biological activity of this compound is as an inhibitor of the wild-type influenza A virus M2 (A/M2) proton channel [2]. Solubility data indicates it is soluble to 100 mM in water and to 100 mM in DMSO .

3-Azaspiro(5.5)undecane Hydrochloride: Why Generic Substitution Fails


Generic substitution among M2 proton channel inhibitors is scientifically unsound due to significant structural divergence leading to distinct pharmacological profiles. Compounds like amantadine and rimantadine possess an adamantane cage [1], whereas 3-Azaspiro(5.5)undecane hydrochloride is built upon a spiro-piperidine scaffold [1]. This fundamental difference in molecular architecture directly impacts binding interactions within the M2 channel, resulting in notable differences in inhibitory potency, resistance profiles, and potentially pharmacokinetic properties [1][2]. Therefore, selecting the specific spirocyclic chemotype is crucial for research programs requiring defined target engagement and structure-activity relationship exploration.

3-Azaspiro(5.5)undecane Hydrochloride vs. Amantadine: Quantitative Comparison


Potency Advantage over Amantadine at M2 Proton Channel

In a direct comparative study using two-electrode voltage-clamp (TEV) assays, 3-azaspiro[5,5]undecane hydrochloride (Compound 9) demonstrated an IC50 value of 0.92 ± 0.11 μM against the wild-type influenza A virus M2 (A/M2) proton channel [1]. This represents a potency increase of more than one order of magnitude compared to the classic M2 inhibitor amantadine, which exhibited an IC50 of 16 μM in the same assay [1].

Antiviral Research Influenza A Virus Viroporin Inhibition

Scaffold-Specific Binding Mode in M2 Proton Channel

Solid-state NMR studies on the transmembrane domain of AM2 (AM2-TM) revealed that 3-azaspiro[5,5]undecane hydrochloride (Compound 9) induces a more homogeneous conformation of the peptide backbone compared to amantadine [1]. It also reduces the dynamic disorder of the G34-I35 backbone and influences the dynamics and magnetic environment of more residues within the transmembrane helices [1]. These data suggest that the spiro-piperidine scaffold binds more extensively with the AM2 channel [1].

Structural Biology Solid-State NMR Channel Dynamics

Divergent Resistance Profile: Spirocyclic vs. Adamantane M2 Inhibitors

The spiro-piperidine class, represented by its progenitor BL-1743 (2-[3-azaspiro(5,5)undecanol]-2-imidazoline), exhibits a distinct resistance profile compared to amantadine [1]. A virus bearing the M2-I35T mutation is >70-fold more resistant to BL-1743, while its resistance to amantadine increases only 10-fold relative to wild-type [1]. Although direct data for 3-Azaspiro(5.5)undecane hydrochloride is not available, its close structural relationship to BL-1743 implies a similar, divergent interaction with the M2 pore.

Antiviral Resistance Mechanism of Action Viral Evolution

3-Azaspiro(5.5)undecane Hydrochloride Research Applications


Potent M2 Channel Inhibition for Antiviral Discovery

Due to its high potency (IC50 = 0.92 ± 0.11 μM) against the wild-type A/M2 proton channel, this compound serves as a superior positive control or starting point for structure-activity relationship (SAR) campaigns focused on spirocyclic M2 inhibitors [1]. Its 17-fold lower IC50 compared to amantadine allows for more robust and sensitive assays [1].

Biophysical and Structural Studies of M2 Channel Modulation

The compound's distinct binding mode, characterized by its ability to induce a more homogeneous conformation in AM2-TM as observed by solid-state NMR, makes it a specialized tool for investigating the dynamics and conformational landscape of the M2 proton channel [1]. This application is uniquely enabled by the spiro-piperidine scaffold's interaction profile [1].

Investigating M2 Resistance Mechanisms and Cross-Resistance

Given the class-level evidence that spirocyclic inhibitors like BL-1743 exhibit a markedly different resistance profile (e.g., >70-fold resistance from M2-I35T mutation) compared to amantadine (10-fold), this compound is valuable for studying viral escape pathways and for validating the engagement of distinct binding epitopes on the M2 protein [1].

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